(2-Isopropyl-imidazol-1-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

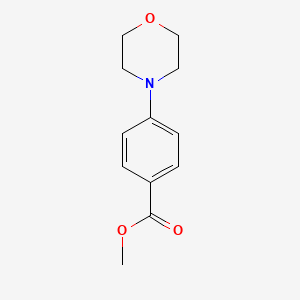

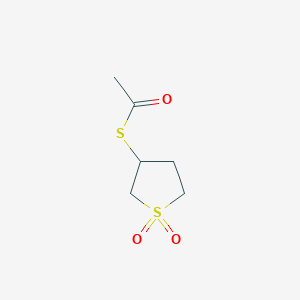

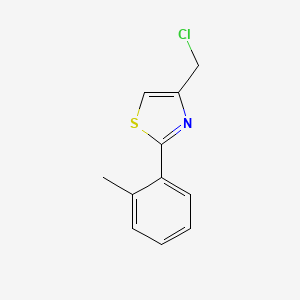

“(2-Isopropyl-imidazol-1-yl)-acetic acid” is a derivative of imidazole, which is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, and two double bonds . It is functionally related to acetic acid .

Synthesis Analysis

Imidazole derivatives, including “(2-Isopropyl-imidazol-1-yl)-acetic acid”, can be synthesized using various methods. One common method involves the N-alkylation of imidazole using tert-butyl chloroacetate, followed by a non-aqueous ester cleavage of the resulting imidazole-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .

Molecular Structure Analysis

The molecular formula of “(2-Isopropyl-imidazol-1-yl)-acetic acid” is C8H12N2O2, with an average mass of 168.193 Da and a monoisotopic mass of 168.089874 Da .

Applications De Recherche Scientifique

Neuropharmacology and Neuroprotection

Research on YM872, a compound closely related to "(2-Isopropyl-imidazol-1-yl)-acetic acid," has shown significant promise in the area of neuroprotection. YM872, a potent and highly water-soluble AMPA receptor antagonist, demonstrates neuroprotective properties in models of focal cerebral ischemia in rats and cats. Its high solubility and efficacy in reducing infarct volume and improving neurological deficits without noticeable side effects suggest potential therapeutic applications in acute stroke treatment (Takahashi et al., 2006).

Microbial Interactions and Biotechnology

Studies on acetic acid and its impacts on yeast cells have brought to light mechanisms underlying cell death induced by acetic acid, presenting an avenue for biotechnological applications. Understanding these mechanisms is crucial for developing more robust yeast strains for industrial applications and designing improved biomedical strategies (Chaves et al., 2021).

Fermentation and Food Science

Acetic acid bacteria (AAB) play a crucial role in the production of fermented beverages and foods such as vinegar, kombucha, and lambic beer. Their unique oxidative fermentation process is pivotal in the food industry, and understanding their physiology is key to harnessing their potential for creating traditional and novel fermented products. This research area also explores the health benefits associated with consumption of fermented products involving AAB (Lynch et al., 2019).

Medicinal Chemistry and Drug Design

The exploration of imidazole derivatives in medicinal chemistry is a burgeoning field, with imidazole-containing compounds demonstrating a wide range of biological activities. These compounds are integral in developing new pharmacological preparations, highlighting the potential of imidazole-based molecules in various therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases (Kaldybayeva et al., 2022).

Environmental and Chemical Engineering

In environmental sciences, the focus on acetic acid extends to its role in wastewater treatment, where it's considered for its bactericidal and virucidal properties. The exploration of acetic acid in disinfection processes highlights its potential as an environmentally friendly alternative to traditional chemicals used in wastewater management (Kitis, 2004).

Safety And Hazards

Orientations Futures

Imidazole derivatives, including “(2-Isopropyl-imidazol-1-yl)-acetic acid”, continue to be of interest in medicinal chemistry due to their broad range of biological activities. Future research may focus on the development of new drugs that can overcome current public health problems, such as antimicrobial resistance .

Propriétés

IUPAC Name |

2-(2-propan-2-ylimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)8-9-3-4-10(8)5-7(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYODZVJBGCMLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424416 |

Source

|

| Record name | (2-Isopropyl-imidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Isopropyl-imidazol-1-yl)-acetic acid | |

CAS RN |

876717-08-7 |

Source

|

| Record name | (2-Isopropyl-imidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)

![2-cyano-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B1353109.png)

![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)

![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)